6-Fluoro-5-iodopicolinonitrile
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Overview
Description
6-Fluoro-5-iodopicolinonitrile is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoropicolinonitrile with iodine in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) in a solvent like tetrahydrofuran (THF) . This reaction results in the substitution of a hydrogen atom with an iodine atom, forming 6-Fluoro-5-iodopicolinonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Addition Reactions: The fluorine atom can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the iodine atom with various aryl or alkyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution Products: Various aryl or alkyl derivatives of this compound.
Reduction Products: 6-Fluoro-5-iodo-2-aminopyridine.
Oxidation Products: 6-Fluoro-5-iodo-2-carboxypyridine.
Scientific Research Applications
6-Fluoro-5-iodopicolinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodopicolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its fluorine and iodine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropicolinonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Fluoroindole: Contains a different heterocyclic ring structure and is used in different applications, such as the synthesis of tryptophan dioxygenase inhibitors.
Fluorinated Isoquinolines: These compounds have a different ring structure and are used in pharmaceuticals and materials science.
Uniqueness
6-Fluoro-5-iodopicolinonitrile is unique due to the presence of both fluorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This combination of substituents allows for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C6H2FIN2 |
---|---|
Molecular Weight |
248.00 g/mol |
IUPAC Name |
6-fluoro-5-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |
InChI Key |
ZSAYMKXDYCUNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)I |
Origin of Product |
United States |
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